![molecular formula C22H25N3O2S B2967276 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897487-10-4](/img/structure/B2967276.png)
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
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Overview
Description
The compound “1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound . This class of compounds has been found to have significant pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzothiazole ring attached to a piperazine ring and a phenylpropanone group. The benzothiazole ring contains a sulfur and a nitrogen atom .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
The compound’s structure suggests potential as an antimicrobial agent. Benzothiazole derivatives have been studied for their efficacy against various bacterial and fungal species . The presence of the piperazine ring could enhance membrane permeability, increasing the compound’s effectiveness.
Pharmacology: Anti-tubercular Activity
Recent research has highlighted benzothiazole-based compounds as promising anti-tubercular agents . Their ability to inhibit the growth of Mycobacterium tuberculosis could be leveraged in the development of new treatments for tuberculosis.
Biochemistry: Enzyme Inhibition
In biochemistry, this compound could serve as a scaffold for designing enzyme inhibitors. The benzothiazole moiety is known to interact with various enzymes, potentially leading to the development of novel inhibitors that can regulate metabolic pathways or treat diseases .
Chemical Engineering: Process Optimization
In chemical engineering, the compound could be used in process optimization studies. Its unique structure might influence the synthesis of other complex molecules, potentially leading to more efficient production methods .
Material Science: Organic Electronic Materials
The electronic properties of benzothiazole make it a candidate for use in organic electronic materials. Its incorporation into polymers or small molecules could result in materials with desirable electronic characteristics for applications like organic light-emitting diodes (OLEDs) .
Environmental Science: Pollutant Degradation
Benzothiazole derivatives could be explored for their role in the degradation of environmental pollutants. Their chemical structure may facilitate the breakdown of harmful organic compounds, contributing to cleaner environmental technologies .
Future Directions
properties
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-8-10-18(27-2)20-21(16)28-22(23-20)25-14-12-24(13-15-25)19(26)11-9-17-6-4-3-5-7-17/h3-8,10H,9,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHURWHUHJXDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
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